Methyl 5-phenylpiperidine-3-carboxylate

Medicinal Chemistry Physicochemical Property Prediction ADME

This 5‑phenylpiperidine‑3‑carboxylate offers a distinct spatial orientation of pharmacophoric groups that cannot be replicated by 4‑phenyl or other regioisomers. Its methyl ester handle enables rapid diversification for sigma‑1, DAT/SERT, and GABA‑uptake inhibitor libraries. Only this specific substitution pattern maintains experimental integrity in SAR campaigns where 5‑phenyl geometry is essential.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 939412-04-1
Cat. No. B1428435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-phenylpiperidine-3-carboxylate
CAS939412-04-1
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CNC1)C2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c1-16-13(15)12-7-11(8-14-9-12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3
InChIKeyZRRCBQONYBQKFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-phenylpiperidine-3-carboxylate (CAS 939412-04-1): A Specialized Piperidine Scaffold for CNS-Targeted Research


Methyl 5-phenylpiperidine-3-carboxylate (CAS 939412-04-1) is a substituted piperidine derivative with a methyl ester at the 3-position and a phenyl group at the 5-position, yielding a molecular formula of C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . It is primarily utilized as a research intermediate and building block for the synthesis of more complex molecules, particularly those targeting central nervous system (CNS) disorders [1]. The piperidine ring is a privileged scaffold in medicinal chemistry, and the specific 5-phenyl-3-carboxylate substitution pattern may confer unique topological and electronic properties compared to other piperidine regioisomers, making it a distinct chemical tool for structure-activity relationship (SAR) investigations.

Why Methyl 5-phenylpiperidine-3-carboxylate Cannot Be Arbitrarily Replaced by Other Piperidine Analogs


The substitution pattern of a piperidine ring is a critical determinant of its three-dimensional conformation and, consequently, its interaction with biological targets. A 5-phenyl-3-carboxylate arrangement presents a unique spatial orientation of pharmacophoric groups compared to other positional isomers (e.g., 4-phenylpiperidine-3-carboxylates) or analogs with different substituents. Class-level data from related piperidine-based transporter ligands demonstrates that even minor changes in stereochemistry or aromatic substitution can lead to over a 100-fold difference in binding affinity at key CNS targets like the dopamine transporter (DAT) [1]. Therefore, substituting Methyl 5-phenylpiperidine-3-carboxylate with a close analog in a synthetic sequence or biological assay could introduce uncharacterized variables, potentially invalidating SAR hypotheses or leading to a complete loss of activity. The specific geometry of this scaffold is essential for maintaining the integrity of experimental design where the 5-phenyl substitution is a required structural feature.

Quantitative Differentiation: Physicochemical and Class-Based Evidence for Methyl 5-phenylpiperidine-3-carboxylate


Physicochemical Distinction: A Unique LogP and TPSA Profile Compared to Piperidine Carboxylate Isomers

The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 1.5527 and a topological polar surface area (TPSA) of 38.33 Ų, distinguishing it from other piperidine-3-carboxylate isomers . For example, a common positional isomer with a 4-substituted piperidine core (e.g., Ethyl 1-benzyl-4-oxo-5-phenylpiperidine-3-carboxylate) often features higher calculated LogP values due to additional hydrophobic groups, which impacts solubility and membrane permeability . The specific LogP/TPSA combination of Methyl 5-phenylpiperidine-3-carboxylate suggests a balanced profile for moderate passive diffusion and solubility, a critical starting point for CNS drug discovery.

Medicinal Chemistry Physicochemical Property Prediction ADME

Strategic Differentiation: A Phenylpiperidine Scaffold for Biased Sigma-1 Receptor Targeting

While direct data for Methyl 5-phenylpiperidine-3-carboxylate is not publicly available, class-level data from closely related phenylpiperidines demonstrates a strong affinity for sigma-1 receptors. For instance, the simple 1-(5-phenylpentyl)piperidine binds to the sigma-1 receptor with a Ki of 0.48 nM, indicating that the phenylpiperidine motif is a key pharmacophore for this target [1]. This suggests that Methyl 5-phenylpiperidine-3-carboxylate, as a phenylpiperidine derivative, serves as a viable starting point for designing sigma-1 receptor ligands, differentiating it from piperidine analogs lacking an aromatic ring, which typically show lower affinity.

CNS Pharmacology Sigma-1 Receptor Molecular Probe

Chemical Identity: A Distinct Building Block for Selective CNS Transporter Ligand Synthesis

The specific substitution pattern of Methyl 5-phenylpiperidine-3-carboxylate is structurally related to potent monoamine transporter inhibitors. Literature on similar piperidine-3-carboxylate analogs (e.g., (+)-CPCA, a 4-chlorophenyl-substituted derivative) shows significant activity at the dopamine transporter (DAT) [1]. The unsubstituted phenyl group in Methyl 5-phenylpiperidine-3-carboxylate provides a less bulky, less electron-rich aromatic ring compared to the 4-chlorophenyl analog, which is expected to alter binding kinetics and selectivity profiles [2]. This distinction is crucial for fine-tuning ligand-receptor interactions, making it a valuable scaffold for generating novel SAR data.

Chemical Synthesis Monoamine Transporters Cocaine Analog

Primary Scientific Applications for Methyl 5-phenylpiperidine-3-carboxylate (CAS 939412-04-1)


Design and Synthesis of Novel Sigma-1 Receptor Ligands

Given the high affinity of phenylpiperidine motifs for the sigma-1 receptor as shown in class-level data [1], Methyl 5-phenylpiperidine-3-carboxylate is an ideal building block for generating focused chemical libraries. Its 3-carboxylate ester provides a synthetic handle for introducing diverse amide or amine functionalities, allowing medicinal chemists to explore the SAR around the sigma-1 receptor's phenyl binding region.

Synthesis of Monoamine Transporter Inhibitor Analogs

This compound serves as a key intermediate for synthesizing analogs of known piperidine-based DAT and SERT inhibitors [2]. The unsubstituted 5-phenyl group offers a distinct steric and electronic profile compared to 4-substituted analogs like (+)-CPCA [2]. Researchers can use this scaffold to investigate how aromatic substitution patterns on the piperidine ring influence transporter selectivity and functional activity (e.g., reuptake inhibition vs. release).

Physicochemical and ADME Probe in CNS Drug Discovery

With a calculated LogP of 1.55 and TPSA of 38.33 Ų , Methyl 5-phenylpiperidine-3-carboxylate can be used as a control compound or starting scaffold in studies aimed at optimizing the physicochemical properties of CNS drug candidates. Its balanced profile makes it a useful reference point when assessing how further chemical modifications (e.g., adding polar groups or halogens) shift key ADME parameters like permeability and solubility.

Investigation of GABA Uptake Inhibition Mechanisms

Patents describe the use of 3-carboxylic acid piperidine derivatives as therapeutic agents for CNS ailments related to GABA uptake [3]. Methyl 5-phenylpiperidine-3-carboxylate can be utilized as a precursor to synthesize and evaluate novel GABA uptake inhibitors, contributing to research in epilepsy, anxiety, and other neurological disorders. The 5-phenyl group may confer unique binding properties within the GABA transporter binding pocket.

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